

Comprehensive Spectroscopic Profiling: 4-Nitro-1H-indazol-7-amine[1][2]

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Compound of Interest

Compound Name: 4-Nitro-1H-indazol-7-amine

CAS No.: 89795-92-6

Cat. No.: B3298690

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Executive Technical Summary

- Compound Name: 4-Nitro-1H-indazol-7-amine[1][2]
- CAS Number: 89795-92-6[1]
- Molecular Formula: C
H
N
O
[1]
- Molecular Weight: 178.15 g/mol [1]
- Structural Features: Indazole core functionalized with a nitro group at position 4 (electron-withdrawing) and an amino group at position 7 (electron-donating).[1]

- Key Application: Scaffold for heterocyclic drug discovery; precursor for 4,7-disubstituted indazole libraries.[2]

Spectroscopic Analysis & Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum of **4-Nitro-1H-indazol-7-amine** is characterized by the interplay between the deshielding 4-nitro group and the shielding 7-amino group.[1] The molecule typically exists in the 1H-tautomer form in polar aprotic solvents like DMSO-

[1]

Predicted Chemical Shifts (DMSO-

, 400 MHz):

Position	Proton Type	Multiplicity	Shift (, ppm)	Coupling (, Hz)	Structural Insight
H-3	Aromatic CH	Singlet (s)	8.40 – 8.60	-	Deshielded by adjacent C4-NO and C=N bond. [1]
H-5	Aromatic CH	Doublet (d)	7.80 – 8.00		Ortho to NO ; significantly deshielded.
H-6	Aromatic CH	Doublet (d)	6.40 – 6.70		Ortho to NH ; significantly shielded (upfield).
7-NH	Exocyclic Amine	Broad Singlet	5.50 – 6.50	-	Exchangeable; shift varies with concentration /water. [1]
1-NH	Indazole NH	Broad Singlet	13.0 – 14.0	-	Highly acidic due to electron-deficient ring system. [1]

Mechanistic Interpretation:

- The AB System: Protons H-5 and H-6 form an AX or AB spin system.[\[1\]](#) The large chemical shift difference (ppm) arises because H-5 sits in the deshielding cone of the nitro group, while H-6 is electron-rich due to resonance donation from the 7-amino lone pair.[\[1\]](#)

- H-3 Singlet: The proton at position 3 appears as a sharp singlet.[1] Its downfield shift is diagnostic of 4-nitro substitution, which locks the tautomeric equilibrium and reduces electron density at C-3.[1][2]

B. Mass Spectrometry (MS)

Analysis is typically performed using Electrospray Ionization (ESI) in positive mode due to the basicity of the 7-amino group and the indazole nitrogen.[1]

- Ionization Mode: ESI(+)

- Parent Ion [M+H]

:m/z 179.06

- Key Fragmentation Pathways (MS/MS):

Fragment Ion (m/z)	Loss Species	Mechanism
179	[M+H]	Protonated molecular ion.[1]
162	[M+H - NH]	Loss of ammonia (characteristic of primary amines).[1]
149	[M+H - NO]	Loss of nitric oxide radical (common in nitroarenes).[1]
133	[M+H - NO]	Homolytic cleavage of the C-N bond (loss of nitro group).[1]

C. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the dual functionality (nitro/amine).[1]

Wavenumber (cm)	Assignment	Description
3450, 3350	(N-H)	Primary amine asymmetric and symmetric stretching.[1]
3100 - 3200	(N-H)	Indazole ring NH stretch (often broad due to H-bonding).[1]
1530 - 1550	(NO)	Asymmetric nitro stretch (strong band).[1]
1340 - 1360	(NO)	Symmetric nitro stretch.[1]
1610 - 1630	(C=N) / (NH)	Indazole ring breathing and amine bending scissoring.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation

- Objective: Obtain high-resolution

H and

C spectra without aggregation artifacts.

- Solvent: DMSO-

(99.9% D) is preferred over CDCl

due to the poor solubility of nitro-amino indazoles in non-polar solvents.[1]

- Procedure:

- Weigh 5–10 mg of **4-Nitro-1H-indazol-7-amine** into a clean vial.
- Add 0.6 mL of DMSO-

.[1]
- Sonicate for 60 seconds to ensure complete dissolution (the compound may form micro-aggregates).
- Transfer to a 5 mm NMR tube.
- Critical Step: If NH peaks are broad, add 1 drop of D

O to exchange labile protons, simplifying the aromatic region for coupling constant analysis.

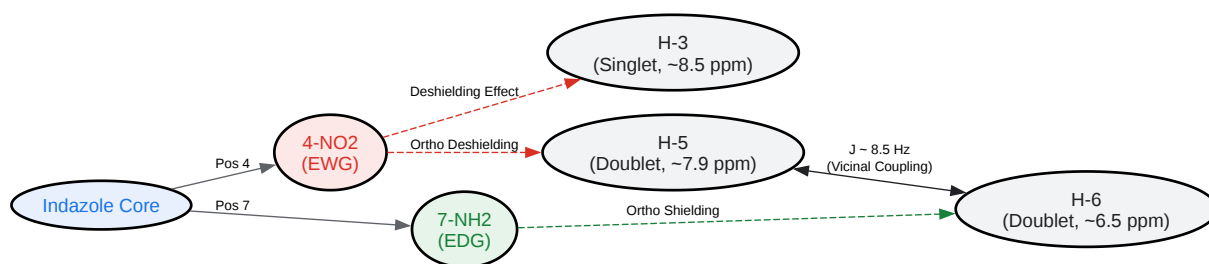
Protocol 2: LC-MS Analysis Workflow

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).[2]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (FA).
 - B: Acetonitrile + 0.1% FA.
- Gradient: 5% B to 95% B over 10 minutes.
- Rationale: The acidic mobile phase ensures protonation of the indazole (pKa ~1-2) and the aniline (pKa ~3-4), maximizing sensitivity in ESI+ mode.

Structural & Mechanistic Visualization

Diagram 1: Chemical Structure and NMR Assignments

The following diagram illustrates the numbering scheme and the electronic push-pull system affecting chemical shifts.



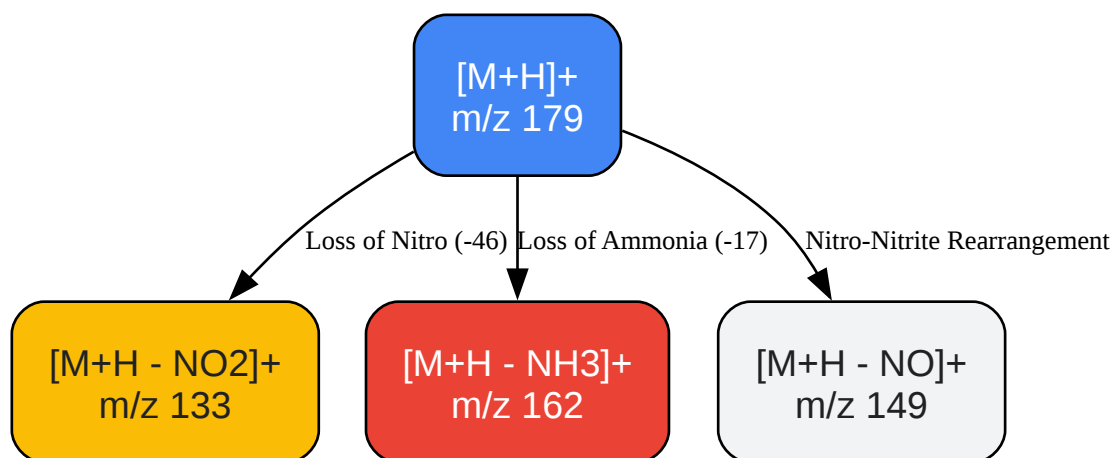
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Caption: Electronic influence of substituents on the

H NMR chemical shifts of the indazole ring.

Diagram 2: MS Fragmentation Logic

Logical pathway for the generation of major ions in ESI-MS.[1]



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Caption: Primary fragmentation pathways observed in ESI(+) MS/MS analysis.

Synthesis Context & Purity Verification

Understanding the synthesis is crucial for identifying impurities in the spectra.[2]

- Synthetic Route: Typically synthesized via the nitration of 4-nitroindazole (yielding 4,7-dinitroindazole) followed by selective reduction, or via the cyclization of 2-methyl-3-nitro-6-aminoaniline derivatives.[1][2]
- Common Impurities:
 - 4-Nitroindazole:[1][2][3] Lacks the 7-amino signals; H-6/H-7 would appear as a triplet/doublet system rather than the H-5/H-6 doublet pair.[1][2]
 - 4,7-Diaminoindazole:[2] Result of over-reduction; look for disappearance of NO IR bands and upfield shift of H-3.[1]

References

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- Reduction Protocols: BenchChem. "Application Notes and Protocols for Nitro-Indazole Derivatives." BenchChem Protocols, 2025.[2]

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- [2. US3988347A - Process for the preparation of substituted indazoles - Google Patents \[patents.google.com\]](#)
- [3. 4-Nitro-1H-indazole synthesis - chemicalbook \[chemicalbook.com\]](#)
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